N,N-Dimethyl-1-(oxo-lambda~4~-sulfanylidene)-2-phenylethan-1-amine
Description
Properties
CAS No. |
61821-43-0 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenyl-1-sulfinylethanamine |
InChI |
InChI=1S/C10H13NOS/c1-11(2)10(13-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
RFLXNCKFPSBLRU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(oxo-lambda~4~-sulfanylidene)-2-phenylethan-1-amine typically involves the reaction of a thioamide precursor with a dimethylating agent. Common synthetic routes include:
Thioamide Formation: The initial step involves the formation of a thioamide by reacting a primary amine with carbon disulfide (CS₂) under basic conditions.
Dimethylation: The thioamide is then treated with a dimethylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI) to introduce the N,N-dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(oxo-lambda~4~-sulfanylidene)-2-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(oxo-lambda~4~-sulfanylidene)-2-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thioamide group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Thioacetamide: A simpler thioamide with similar chemical properties.
N,N-Dimethylthioformamide: Another thioamide with N,N-dimethyl groups.
Phenylthioacetamide: A thioamide with a phenyl group.
Uniqueness
N,N-Dimethyl-1-(oxo-lambda~4~-sulfanylidene)-2-phenylethan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
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